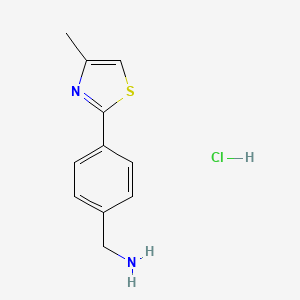
(4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also serve as an intermediate in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of (4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Phenylthiazol-5-yl)methanamine hydrochloride
- (4-Ethylthiazol-2-yl)methanamine hydrochloride
- (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
Uniqueness
(4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological and chemical properties. This uniqueness can be leveraged in the design of new molecules with tailored functionalities .
Properties
IUPAC Name |
[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8-7-14-11(13-8)10-4-2-9(6-12)3-5-10;/h2-5,7H,6,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHWOONKKKSJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-4-carboxylicacid](/img/structure/B7842239.png)
![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-3-carboxylic acid](/img/structure/B7842240.png)
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid](/img/structure/B7842250.png)
![2-[2-(Propan-2-yloxy)ethyl]piperidine](/img/structure/B7842258.png)
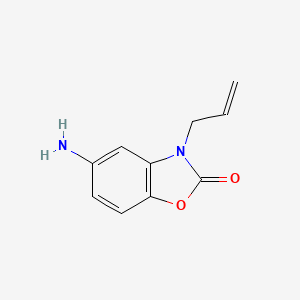
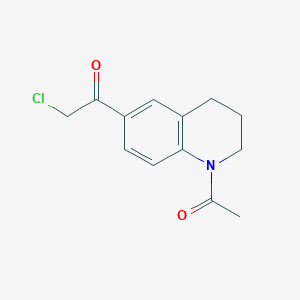
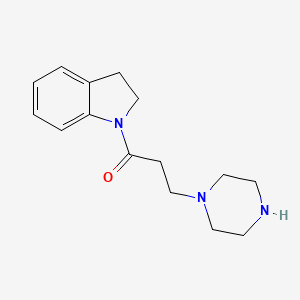
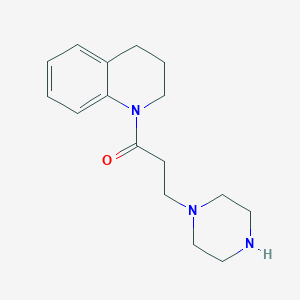
![5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine](/img/structure/B7842294.png)
![5-[2-(4-methoxyphenyl)ethyl]-4-methyl-4H-1,2,4-triazol-3-amine](/img/structure/B7842298.png)
![(2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B7842304.png)
![5,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7842312.png)
![7-Amino-4-[(2-fluorophenyl)methyl]-2-propan-2-yl-1,4-benzoxazin-3-one](/img/structure/B7842325.png)
![3-Hydroxy-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid](/img/structure/B7842334.png)
